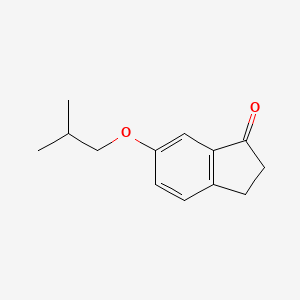
6-Isobutoxyindan-1-one
Descripción general
Descripción
6-Isobutoxyindan-1-one (6-IBI) is a compound belonging to the class of heterocyclic compounds and is an isomer of the indane group. It is a colorless, oily liquid with a melting point of -30°C and a boiling point of 192°C. 6-IBI is a highly polar compound, with a large dipole moment of 6.3 D. It is insoluble in water, but is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide. 6-IBI is a versatile compound with a wide range of applications in the fields of organic chemistry, pharmaceuticals, and materials science.
Mecanismo De Acción
6-Isobutoxyindan-1-one acts as a Lewis base, forming hydrogen bonds with Lewis acids. It is thought to act as a catalyst in the formation of polymers and other organic compounds. It is also believed to be involved in the formation of hydrogen bonds between polymers, resulting in the formation of cross-linked polymers.
Biochemical and Physiological Effects
6-Isobutoxyindan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to interact with proteins and other biomolecules, resulting in the formation of covalent bonds with amino acids. This can lead to the formation of peptide bonds and other covalent bonds between biomolecules. 6-Isobutoxyindan-1-one has also been shown to interact with lipids, resulting in the formation of covalent bonds between the lipids and the 6-Isobutoxyindan-1-one molecule.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Isobutoxyindan-1-one in laboratory experiments include its low toxicity, its low cost, and its ease of synthesis. Additionally, 6-Isobutoxyindan-1-one is a highly polar compound, which makes it useful for the synthesis of a variety of organic compounds. The main limitation of using 6-Isobutoxyindan-1-one in laboratory experiments is its insolubility in water. This makes it difficult to use in aqueous solutions, and it is also difficult to purify the compound from organic solvents.
Direcciones Futuras
Future research on 6-Isobutoxyindan-1-one could focus on its potential applications in the fields of drug design, materials science, and catalysis. Additionally, further research could focus on the development of new synthesis methods for 6-Isobutoxyindan-1-one, as well as the development of new methods for its purification from organic solvents. Additionally, further research into the biochemical and physiological effects of 6-Isobutoxyindan-1-one could be conducted, as well as research into its potential applications in the fields of biomedicine and biotechnology. Finally, further research could focus on the development of new methods for the detection and quantification of 6-Isobutoxyindan-1-one in biological systems.
Aplicaciones Científicas De Investigación
6-Isobutoxyindan-1-one is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and materials science. It is used as a starting material for the synthesis of a variety of heterocyclic compounds, such as indanones, indanes, and indoles. 6-Isobutoxyindan-1-one is also used as a building block for the synthesis of polymers, such as polyhydroxyalkanoates and polyurethanes. It is also used in the synthesis of dyes, catalysts, and other organic compounds.
Propiedades
IUPAC Name |
6-(2-methylpropoxy)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)8-15-11-5-3-10-4-6-13(14)12(10)7-11/h3,5,7,9H,4,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPNOEVWWBNYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(CCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isobutoxyindan-1-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

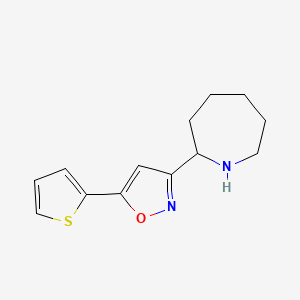
![1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine](/img/structure/B1386686.png)
![5-Methyl-2-[2-(2-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1386688.png)
![3-Ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1386690.png)
![Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide](/img/structure/B1386691.png)
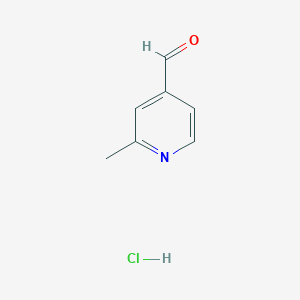

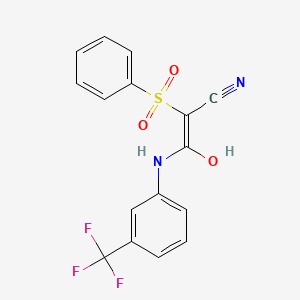
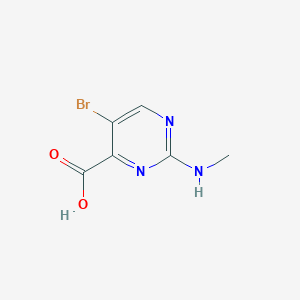
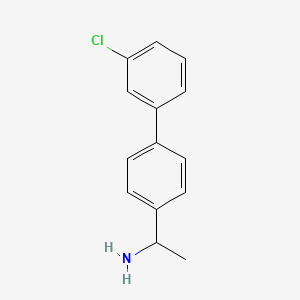
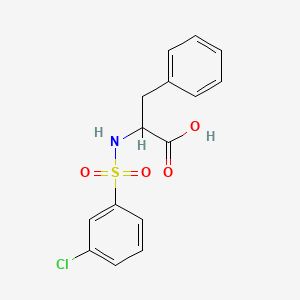
![[1-(Phenylsulfonyl)piperidin-2-yl]acetic acid](/img/structure/B1386700.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1386702.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea](/img/structure/B1386705.png)